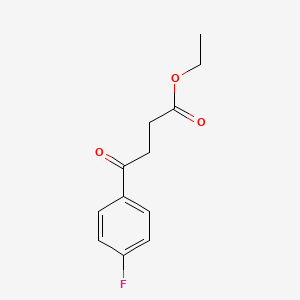

4-(4-フルオロフェニル)-4-オキソブタン酸エチル

説明

Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is a chemical compound that is part of a broader class of organic molecules known for their utility in various chemical reactions and potential applications in medicinal chemistry and materials science. While the specific compound Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is not directly mentioned in the provided papers, related compounds such as Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate have been synthesized and characterized, indicating the interest in fluorinated organic compounds for their unique properties and reactivity .

Synthesis Analysis

The synthesis of related fluorinated esters typically involves Knoevenagel condensation reactions, as demonstrated in the synthesis of Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate. This process involves the reaction of an aldehyde, in this case, 4-fluorobenzaldehyde, with ethyl acetoacetate in the presence of a catalytic amount of piperidine and trifluoroacetic acid under reflux conditions . Similar methodologies could be applied to synthesize Ethyl 4-(4-fluorophenyl)-4-oxobutanoate, with adjustments to the starting materials and reaction conditions to accommodate the different substitution pattern on the aromatic ring.

Molecular Structure Analysis

The molecular structure of compounds in this class is often confirmed by spectral studies and X-ray diffraction. For instance, Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate crystallizes in the monoclinic crystal system and adopts a Z conformation about the C=C bond . The presence of the fluorine atom can influence the electronic distribution and molecular geometry, which can be crucial for the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Fluorinated esters like Ethyl 4-(4-fluorophenyl)-4-oxobutanoate can participate in various chemical reactions. For example, the related Ethyl 2-fluoro-3-oxobutanoate can undergo alkylation and decarboxylation to yield a range of fluoro-ketoalkenes, showcasing the synthetic versatility of α-fluoro-β-ketoesters as precursors for more complex fluorinated systems . The presence of the ester and ketone functionalities in these molecules provides reactive sites for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate would likely be influenced by the fluorine atom's electronegativity and the compound's overall molecular structure. Fluorine atoms can significantly affect the acidity of adjacent protons, the lipophilicity of the molecule, and its metabolic stability, making fluorinated compounds particularly interesting in drug design . The exact properties would need to be determined experimentally through methods such as NMR, mass spectrometry, and chromatography, as well as by assessing the compound's solubility, melting point, and stability under various conditions.

科学的研究の応用

フッ素化ビルディングブロック

4-(4-フルオロフェニル)-4-オキソブタン酸エチルは、フッ素化ビルディングブロックです . フッ素化化合物は、脂溶性と代謝安定性などのユニークな特性を持つため、製薬および農薬産業で広く使用されています。

ベンゾイミダゾールおよびペリミジンの合成

この化合物は、C-C結合開裂によるジアミンとの縮合反応における前駆体として、ベンゾイミダゾールおよびペリミジンの合成に使用できます . これらの化合物は、抗マラリア治療薬として潜在的な用途があります。

ヒドロキシベンゾフェノンの合成

4-(4-フルオロフェニル)-4-オキソブタン酸エチルは、ヒドロキシベンゾフェノンの合成のための塩基促進ドミノマイケル付加/環化/脱離反応に使用できます . ヒドロキシベンゾフェノンは、有機化学および医薬品化学において重要な化合物です。

酸化クロスカップリング反応

この化合物は、酸素活性化によるインドールとの酸化クロスカップリング反応に使用できます . このタイプの反応は、複雑な有機分子の合成において重要です。

ピロンの合成

4-(4-フルオロフェニル)-4-オキソブタン酸エチルは、ケトエステルの環化によるピロンの合成に使用できます . ピロンは、製薬および天然物の合成でよく使用される有機化合物のクラスです。

ルイス塩基触媒ヒドロシリル化

この化合物は、α-アセトキシβ-アミノ酸誘導体の合成のためのルイス塩基触媒ヒドロシリル化に使用できます . これらの誘導体は、医薬品化学の分野で重要です。

結晶および分子構造研究

4-(4-フルオロフェニル)-4-オキソブタン酸エチルと類似の化合物の結晶および分子構造は、単結晶X線回折データを使用して研究されています . これらの研究は、これらの化合物の特性に関する貴重な情報を提供できます。

共役付加反応における活性化不飽和系

これらのカルコン誘導体タイプの分子は、塩基性触媒の存在下でカルバニオンの共役付加反応における活性化不飽和系として作用する能力において重要です . これらの反応は、多くの生物学的活性を示します。

作用機序

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for Ethyl 4-(4-fluorophenyl)-4-oxobutanoate.

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes

Biochemical Pathways

Similar compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have been shown to have diverse biological activities , suggesting that Ethyl 4-(4-fluorophenyl)-4-oxobutanoate may have similar effects.

特性

IUPAC Name |

ethyl 4-(4-fluorophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIGNAZAPKOTIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365761 | |

| Record name | ethyl 4-(4-fluorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41310-80-9 | |

| Record name | ethyl 4-(4-fluorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide](/img/structure/B1300940.png)

![Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine](/img/structure/B1300946.png)

![4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1300955.png)

![(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1300963.png)

![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid](/img/structure/B1300975.png)

![Ethanol, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1300978.png)

![7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid](/img/structure/B1300981.png)